Partition Coefficient (LogP) Differentiation: Meta-Chloro vs. Ortho-Chloro Positional Isomer
The target compound (meta-chloro isomer) exhibits a calculated LogP of 3.50080, which is approximately 0.56 log units higher than the ortho-chloro positional isomer (LogP = 2.94420) . This difference in lipophilicity translates to an approximately 3.6-fold higher predicted octanol-water partition coefficient for the meta-substituted compound relative to the ortho analog . The para-chloro isomer shares an identical calculated LogP of 3.50080, making it indistinguishable from the meta isomer by this metric . All three isomers share identical molecular formula (C22H22ClN3O2), molecular weight (395.88 g/mol), and polar surface area (47.36 Ų), meaning the LogP divergence is driven solely by the spatial position of the chlorine substituent .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.50080 (meta-chloro; CAS 23338-51-4) |
| Comparator Or Baseline | LogP = 2.94420 (ortho-chloro; CAS 23348-35-8) ; LogP = 3.50080 (para-chloro; CAS 23338-59-2) |
| Quantified Difference | ΔLogP = +0.5566 (meta vs. ortho); ΔLogP = 0.0000 (meta vs. para) |
| Conditions | Calculated logP values from standardized chemical database entries using consistent algorithmic prediction |
Why This Matters
The ~3.6-fold difference in lipophilicity between meta and ortho isomers directly impacts membrane permeability, tissue distribution, and non-specific protein binding, making the meta isomer functionally non-substitutable with the ortho isomer in pharmacological experiments.
